![molecular formula C18H14N2O3S B2825698 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide CAS No. 477547-43-6](/img/structure/B2825698.png)

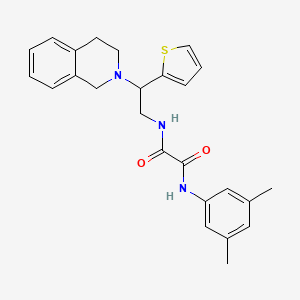

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

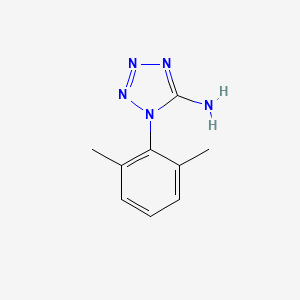

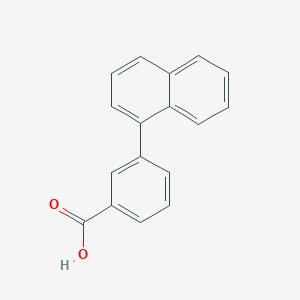

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused to a 1,3-dioxole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including the use of dry ethanol, potassium thiocyanate, hydrochloric acid, bromine in glacial acetic acid, and 1-(2-chloroethyl)piperidine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . The structure typically consists of a naphthalene moiety and a 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, indicating some degree of torsional strain .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds were tested for their in vitro analgesic and anti-inflammatory activities . The key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The thermal decomposition behavior of these compounds was also studied by thermogravimetric analysis .科学的研究の応用

Anticancer Applications

- Thiazolide compounds, including derivatives similar to the one , have shown potential as anticancer agents. Specifically, studies have identified thiazolides as novel anti-infectious agents with the capability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in intestinal pathogens and colon cancer cells. The mechanism involves interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. This interaction is crucial for thiazolide-induced apoptosis, indicating the potential of thiazolides in cancer therapy (Brockmann et al., 2014).

Antimicrobial Applications

- Novel thiazolide derivatives, including those structurally related to the specified compound, have been synthesized and tested for antibacterial activity. For instance, a series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity against tested microorganisms. These findings suggest the potential of such compounds in developing new antibacterial agents (Borad et al., 2015).

Anticonvulsant Applications

- Research into thiazole derivatives has also explored their potential as anticonvulsant agents. A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed to bind to benzodiazepine receptors, found some compounds to exhibit significant anticonvulsant activity. This research highlights the potential of thiazole-based compounds in the development of new medications for the treatment of convulsive disorders (Faizi et al., 2017).

Antifungal Applications

- Further research on thiazole derivatives has demonstrated their potential as antifungal agents. Synthesized compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, were screened for antifungal activity and showed promising results. This opens up possibilities for the development of new antifungal medications based on thiazole chemistry (Narayana et al., 2004).

作用機序

将来の方向性

The future directions for research on “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” and similar compounds could involve further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be evaluated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

特性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)17(21)20-18-19-14(9-24-18)12-5-6-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZBERNZWJUGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)